3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine
CAS No.: 1065484-70-9
Cat. No.: VC13426790
Molecular Formula: C9H5BrClN3O
Molecular Weight: 286.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065484-70-9 |
|---|---|
| Molecular Formula | C9H5BrClN3O |
| Molecular Weight | 286.51 g/mol |
| IUPAC Name | 3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine |
| Standard InChI | InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H |
| Standard InChI Key | AERSMHFXOLIMOA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The bromine atom at the 2-position of the pyridine ring and the chlorine at the 6-position of the pyridazine enhance its electrophilic reactivity, facilitating cross-coupling reactions .
Table 1: Chemical Identity
Structural Insights
The ether linkage (-O-) between the pyridazine and pyridine rings introduces conformational flexibility, while halogen atoms at strategic positions enable regioselective modifications. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative method involves:
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Condensation: Reacting 2-bromo-3-hydroxypyridine with 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography (silica gel, chloroform/hexane) yields the final product with >95% purity .
Table 2: Synthesis Conditions from Patented Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ether Formation | KOtBu, N,N-dimethylacetamide, 100°C | 68–72% | |
| Halogenation | PCl₅, refluxing CH₂Cl₂ | 85% | |
| Purification | Silica gel (CHCl₃/hexane 3:1) | >95% |
Challenges and Solutions
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Regioselectivity: Competing reactions at pyridazine N-atoms are mitigated using bulky bases (e.g., KOtBu) to direct substitution to the 3-position .
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Byproduct Formation: Excess bromopyridinol (1.5 eq.) minimizes dimerization byproducts.
Physicochemical Properties
Experimental and Calculated Data
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.707 g/cm³ | Experimental |
| LogP | 3.08 | Calculated |
| Polar Surface Area | 47.9 Ų | DFT Calculation |
| Solubility (Water) | 2.1 mg/L | HPLC |
Stability and Reactivity
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Hydrolytic Sensitivity: Stable under acidic conditions but undergoes hydrolysis in basic media (pH > 10).
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
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Thyroid Receptor Agonists: For treating metabolic disorders .
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Kinase Inhibitors: As seen in PF-04254644, a c-Met inhibitor .
Materials Science
Halogenated pyridazines serve as ligands in luminescent metal-organic frameworks (MOFs) for optoelectronic devices .
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